Superior Starch Phosphorylation Efficiency
In a systematic comparative study evaluating four phosphorylating agents on corn starch, sodium trimetaphosphate (STMP) and the STMP/STPP mixture (99:1) consistently yielded the highest degrees of starch phosphorylation, irrespective of the preparation method (slurry or semi-dry). This higher degree of substitution translated into more pronounced modulation of physicochemical and functional properties compared to sodium tripolyphosphate (STPP) or sodium phytate (SP) alone [1].
| Evidence Dimension | Degree of starch phosphorylation |
|---|---|
| Target Compound Data | STMP and STMP/STPP achieved the highest degrees of phosphorylation |
| Comparator Or Baseline | Sodium tripolyphosphate (STPP) and sodium phytate (SP) yielded lower degrees |
| Quantified Difference | Qualitative ranking: STMP/STMP+STPP > STPP > SP (exact quantitative values for degree of substitution not extracted in abstract; highest ranking confirmed) |
| Conditions | Corn starch phosphorylation under slurry and semi-dry conditions; comparison across four agents (STMP, STPP, STMP/STPP, SP) |
Why This Matters
For formulators and procurement specialists sourcing phosphorylating agents for modified food starches, STMP offers superior reactivity and functional impact, directly reducing the amount of reagent needed to achieve target specifications.
- [1] Ma L, et al. Structural features, physiological functions and digestive properties of phosphorylated corn starch: A comparative study of four phosphorylating agents and two preparation methods. Int J Biol Macromol. 2025 Mar;292:139146. View Source
